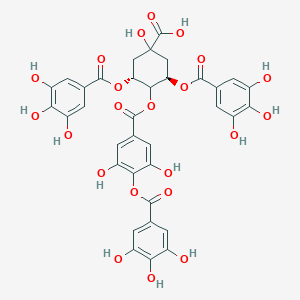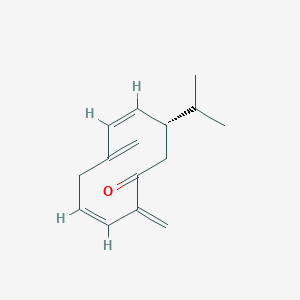![molecular formula C9H10O2 B220269 1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one CAS No. 113781-13-8](/img/structure/B220269.png)
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, commonly known as 2-Oxepanone, is a cyclic organic compound with the molecular formula C5H6O3. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-Oxepanone is not well understood. However, studies have shown that it can undergo ring-opening polymerization to form linear polymers, which can be used in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Oxepanone. However, studies have shown that it is biodegradable and biocompatible, making it suitable for use in various medical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Oxepanone is its biodegradability and biocompatibility, which makes it suitable for use in various medical applications. It is also easy to synthesize using the ring-opening polymerization of lactide. However, one of the limitations of 2-Oxepanone is its low solubility in water, which can affect its use in certain applications.
Future Directions
There are several future directions related to 2-Oxepanone, including the development of new synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-Oxepanone and its potential use in various medical applications.
Conclusion:
In conclusion, 2-Oxepanone is a cyclic organic compound with various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is easy to synthesize using the ring-opening polymerization of lactide and has several advantages, including biodegradability and biocompatibility. However, further studies are needed to understand its mechanism of action and potential use in various medical applications.
Synthesis Methods
2-Oxepanone can be synthesized using different methods, including the ring-opening polymerization of lactide, the reaction of ethylene oxide with carbon dioxide, and the reaction of glycolic acid with formaldehyde. The ring-opening polymerization of lactide is the most commonly used method to synthesize 2-Oxepanone. This method involves the polymerization of lactide, which is a cyclic diester of lactic acid, in the presence of a catalyst, such as stannous octoate. The resulting polymer is then hydrolyzed to obtain 2-Oxepanone.
Scientific Research Applications
2-Oxepanone has various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is also used in the synthesis of polyesters, which are widely used in the production of packaging materials, textiles, and adhesives.
properties
CAS RN |
113781-13-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H8O4/c7-5-6(8)1-4(2-9-5)10-3-6/h4,8H,1-3H2 |
InChI Key |
UQAWOOIZSRDPLA-UHFFFAOYSA-N |
SMILES |
C1C2COC(=O)C1(CO2)O |
Canonical SMILES |
C1C2COC(=O)C1(CO2)O |
synonyms |
3,6-Dioxabicyclo3.2.1octan-2-one, 1-hydroxy-, (1R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




